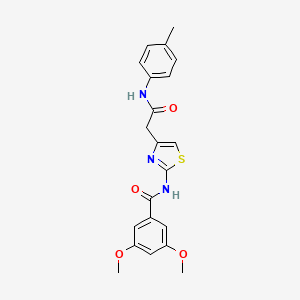

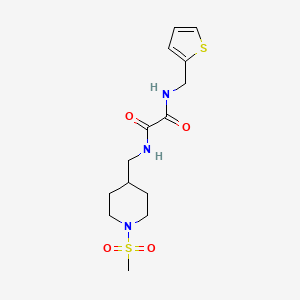

![molecular formula C23H18N4O2S2 B2539928 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895008-21-6](/img/structure/B2539928.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

In the first paper, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives is described. These compounds were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. Subsequent oxidation using copper(II) chloride led to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . This process indicates that similar synthetic routes could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structures of the synthesized benzamide derivatives and their copper(II) complexes were determined using X-ray single-crystal diffraction in the first paper. The study provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles. The coordination of the ligands to the copper(II) ion resulted in a stable planar geometry around the central ion . This suggests that the molecular structure of the compound of interest could also be elucidated using similar crystallographic techniques, which would reveal its geometry and electronic structure.

Chemical Reactions Analysis

The first paper does not detail specific chemical reactions other than the synthesis and oxidation processes. However, the reactivity of the synthesized compounds with copper(II) ions to form complexes indicates that the compound may also form complexes with metal ions, which could be explored in further studies .

Physical and Chemical Properties Analysis

The synthesized benzamide derivatives were characterized by IR, (1)H NMR, and (13)C NMR spectroscopies . These techniques are essential for determining the physical and chemical properties of organic compounds, including the compound of interest. The cytotoxicity of the derivatives and their complexes against various human cancer cell lines was also evaluated, showing significant cytotoxicity for some derivatives . This implies that the compound could also exhibit biological activity, which could be assessed using similar in vitro analyses.

Relevant Case Studies

The first paper provides a relevant case study by evaluating the cytotoxicity of the synthesized benzamide derivatives and their copper(II) complexes against five human cancer cell lines. The derivatives showed significant cytotoxicity, particularly against the MDA-MB-231 and LNCap cell lines, with the complexes demonstrating smaller IC50 values than the free ligands . This case study highlights the potential for benzamide derivatives to serve as therapeutic agents, which could be relevant for the compound if it exhibits similar biological properties.

科学的研究の応用

Synthesis and Fluorescence Properties

Co(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzene sulfonamide were synthesized and exhibited fluorescence quenching with alizarin dye, indicating potential applications in fluorescence studies (Vellaiswamy & Ramaswamy, 2017).

Anticancer Activity

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides, were synthesized and evaluated for cytotoxic and antimicrobial activities. Some compounds showed significant cytotoxicity against cancer cell lines, suggesting potential in anticancer research (Nam et al., 2010).

Antibacterial Activity

Newly synthesized compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, demonstrating their potential in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitumor and Antimicrobial Studies

Zinc(II) complexes with pyridine thiazole derivatives were synthesized and exhibited significant biological activities. The metal complexes were more active than the free ligands, showing absolute specificity for certain bacteria or cancer cell lines, indicating potential applications in therapeutic treatments (Xun-Zhong et al., 2020).

特性

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S2/c1-2-29-17-9-5-11-19-20(17)26-23(31-19)27(14-15-7-6-12-24-13-15)22(28)21-25-16-8-3-4-10-18(16)30-21/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBNKJWPHORSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)

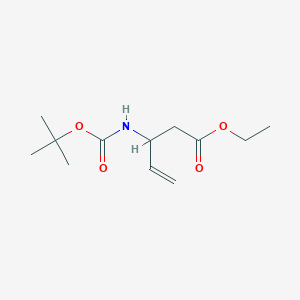

![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)

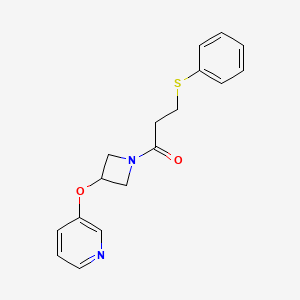

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

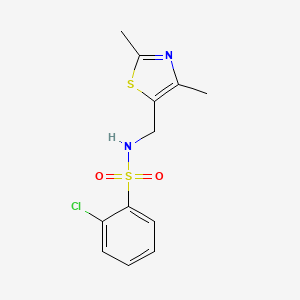

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)

![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)

![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)

![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)